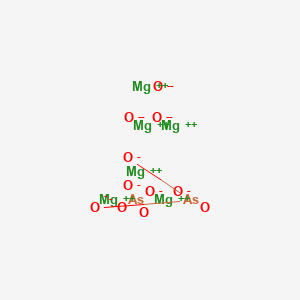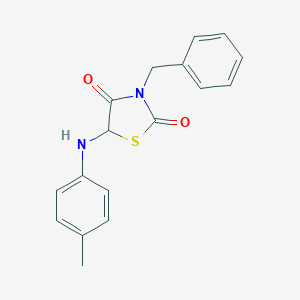![molecular formula C14H18N4OS B228562 [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea, also known as MTU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTU belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, inflammation, and microbial growth. [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to inhibit the PI3K/Akt pathway in cancer cells, which is a key regulator of cell survival and proliferation. [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has also been shown to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response. In addition, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to disrupt bacterial membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to exhibit various biochemical and physiological effects in different cell types and organisms. In cancer cells, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In macrophages, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of inflammation. In bacteria, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to disrupt membrane integrity, leading to bacterial death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea in lab experiments is its diverse biological activities, which make it a potential candidate for various therapeutic applications. Another advantage is its synthetic nature, which allows for easy modification and optimization of its chemical structure. However, one limitation of using [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea. One direction is to investigate its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its chemical structure to enhance its bioavailability and efficacy in vivo. Additionally, further studies are needed to elucidate its precise mechanism of action and to evaluate its safety and toxicity in vivo.
Synthesemethoden
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea can be synthesized by reacting 3-methyl-1-butanol, indole-3-carboxaldehyde, and thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation followed by a nucleophilic addition of thiourea to form the imine-thiourea derivative.
Wissenschaftliche Forschungsanwendungen
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been investigated for its potential therapeutic applications in various fields of research. In cancer research, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to exhibit anti-proliferative and apoptotic effects on cancer cells. In a study by Li et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to induce cell cycle arrest and apoptosis in human leukemia cells through the inhibition of the PI3K/Akt pathway. In another study by Zhang et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting the NF-κB pathway.
In addition to its anti-cancer properties, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has also been investigated for its anti-inflammatory and antimicrobial activities. In a study by Lee et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In another study by Chen et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Eigenschaften
Molekularformel |
C14H18N4OS |
|---|---|
Molekulargewicht |
290.39 g/mol |
IUPAC-Name |
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea |
InChI |
InChI=1S/C14H18N4OS/c1-9(2)7-8-18-11-6-4-3-5-10(11)12(13(18)19)16-17-14(15)20/h3-6,9H,7-8H2,1-2H3,(H3,15,17,20)/b16-12+ |
InChI-Schlüssel |
ISEXFWAPQUKQNX-FOWTUZBSSA-N |
Isomerische SMILES |
CC(C)CCN1C2=CC=CC=C2/C(=N\NC(=S)N)/C1=O |
SMILES |
CC(C)CCN1C2=CC=CC=C2C(=NNC(=S)N)C1=O |
Kanonische SMILES |
CC(C)CCN1C2=CC=CC=C2C(=NNC(=S)N)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)


![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)